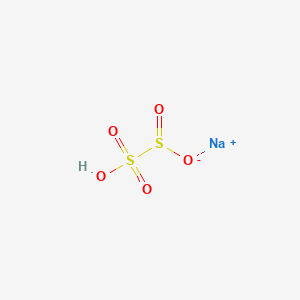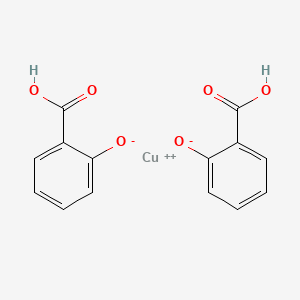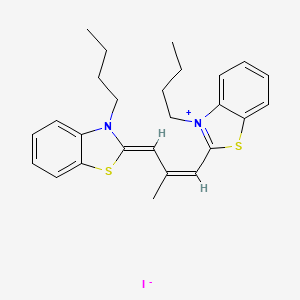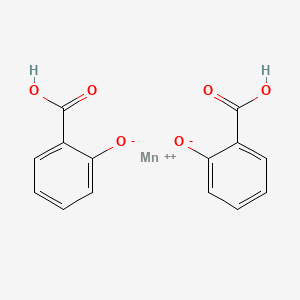
MAGNESIUM CHROMATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium chromate is an inorganic chemical compound with the formula MgCrO₄. It is a yellow, odorless, water-soluble salt with several important industrial uses . This compound is known for its strong oxidizing properties and is commonly used in various applications, including catalysis and corrosion prevention .
Wirkmechanismus
Target of Action
Magnesium chromate (MgCrO4) is an inorganic compound that primarily interacts with various biochemical processes due to its strong oxidizing nature .
Mode of Action
This compound can serve as a catalyst in various chemical reactions, accelerating the rate at which they occur due to its strong oxidizing nature . As an oxidizing agent, it can accept electrons from other substances in a reaction, facilitating various chemical transformations.
Biochemical Pathways
Habitually low intakes of magnesium induce changes in biochemical pathways that can increase the risk of illness and chronic degenerative diseases .
Pharmacokinetics
It is known that this compound is highly soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties. The solubility of this compound might facilitate its distribution in aqueous biological environments.
Result of Action
It is known to be a confirmed carcinogen and can cause acute dermatitis, and possibly kidney and liver damage if inhaled . Therefore, it should be treated as a hazardous waste .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its corrosive properties can be utilized in certain harsh environments for corrosion prevention . Due to its high reactivity and confirmed carcinogenicity, the use of this compound requires careful handling and storage to prevent accidental reactions or incidents .
Biochemische Analyse
Biochemical Properties
The biochemical properties of Magnesium Chromate are not well-studied. As an inorganic compound, it does not directly interact with enzymes, proteins, or other biomolecules in the same way that organic compounds do. Due to its strong oxidizing nature, it can influence biochemical reactions .
Cellular Effects
As a strong oxidizer, it could potentially cause oxidative stress in cells, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an oxidizer, it could potentially cause oxidative damage to biomolecules, including proteins and DNA .
Temporal Effects in Laboratory Settings
As a water-soluble compound, it is likely to be stable in aqueous solutions .
Metabolic Pathways
This compound does not directly participate in metabolic pathways as it is an inorganic compound .
Transport and Distribution
As a water-soluble compound, it could potentially be transported through aqueous channels .
Subcellular Localization
As a water-soluble inorganic compound, it is likely to be found in the cytoplasm .
Vorbereitungsmethoden
Magnesium chromate is generally prepared by the reaction of magnesium salts with chromate ions. One common method involves the reaction of magnesium sulfate with potassium chromate, producing a precipitate of this compound . This precipitate can then be collected and used for various applications. The reaction conditions typically involve aqueous solutions and controlled temperatures to ensure the formation of the desired product.
Analyse Chemischer Reaktionen
Magnesium chromate undergoes several types of chemical reactions, including:
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in substitution reactions where the chromate ion is replaced by other anions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metals, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Magnesium chromate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its strong oxidizing properties.
Biology: While not commonly used in biological research, its properties as an oxidizing agent can be leveraged in specific biochemical assays.
Medicine: this compound is not typically used in medicine due to its toxicity.
Vergleich Mit ähnlichen Verbindungen
Magnesium chromate can be compared with other chromate compounds such as:
Potassium chromate (K₂CrO₄): Similar in its oxidizing properties but differs in solubility and specific applications.
Sodium chromate (Na₂CrO₄): Also a strong oxidizer, used in different industrial applications.
Calcium chromate (CaCrO₄): Used in similar applications but has different solubility and reactivity properties.
This compound is unique due to its specific combination of magnesium and chromate ions, which gives it distinct properties and applications .
Eigenschaften
CAS-Nummer |
16569-85-0 |
|---|---|
Molekularformel |
CrH4MgO5 |
Molekulargewicht |
160.33 g/mol |
InChI |
InChI=1S/Cr.Mg.3H2O.2O/h;;3*1H2;;/q+2;;;;;;/p-2 |
InChI-Schlüssel |
BBNJBLFYYMBLHD-UHFFFAOYSA-L |
Kanonische SMILES |
O.O[Cr](=O)(=O)O.[Mg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![10,14,18-Trihydroxy-6-methyl-7-(5-oxo-2H-furan-3-yl)-16-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-2-one](/img/structure/B1144265.png)
![3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-2-methyl-1-pyrroline](/img/structure/B1144266.png)




![Trisodium;4-amino-5-oxido-7-sulfo-6-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B1144275.png)

